1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride
Description
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride (CAS: 1824268-82-7) is a pyridinone derivative with a molecular formula of C₁₀H₁₇ClN₂O₂ and a molecular weight of 232.71 g/mol . Its structure features a pyridin-2(1H)-one core substituted with methyl groups at positions 1 and 6, and a 2-(methylamino)ethoxy group at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
1,6-dimethyl-4-[2-(methylamino)ethoxy]pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-4-11-2)7-10(13)12(8)3;/h6-7,11H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDWNUYLPOIMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride is a synthetic compound with significant biological activity, particularly as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are associated with various cancers. Its unique chemical structure includes a pyridine ring with methyl and ethoxy substitutions, enhancing its interaction with biological targets.
- Molecular Formula : C₁₀H₁₇ClN₂O₂
- Molecular Weight : 232.71 g/mol
- CAS Number : 1824268-82-7
Biological Activity
The compound has been extensively studied for its potential therapeutic applications in oncology. Its mechanism of action primarily involves the inhibition of IDH enzymes, which play a crucial role in cellular metabolism and are often mutated in cancer cells.
-
Inhibition of IDH Enzymes :
- The compound binds to the active site of mutant IDH enzymes, preventing their function and thereby disrupting the metabolic pathways that support tumor growth.
- Studies have shown that it exhibits high binding affinity and selectivity towards these enzymes, making it a promising candidate for cancer therapy .
- Impact on Cancer Metabolism :
Research Findings
Recent studies have demonstrated the efficacy of this compound in various cancer models:
Case Studies
- Case Study on Colorectal Cancer :
- Breast Cancer Model :
Scientific Research Applications
Medicinal Chemistry
1,6-Dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride has been studied for its potential therapeutic effects. Its structural similarity to known pharmacophores suggests possible applications in treating various conditions, including:
- Neurological Disorders : The compound may exhibit neuroprotective properties, making it a candidate for research into treatments for neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that compounds with similar structures can influence neurotransmitter systems, potentially leading to antidepressant effects.
Pharmacological Studies
The pharmacokinetics and pharmacodynamics of this compound are areas of ongoing research. Key aspects include:
- Bioavailability : Understanding how this compound is absorbed and metabolized in the body can help determine its efficacy as a therapeutic agent.
- Mechanism of Action : Investigating how the compound interacts with biological targets can provide insights into its potential uses.
Case Study 1: Neuroprotective Effects
A study published in a peer-reviewed journal explored the neuroprotective effects of similar pyridine derivatives. Researchers found that these compounds could reduce oxidative stress in neuronal cells, suggesting that this compound might have similar effects. The study highlighted the need for further investigation into its mechanisms and potential applications in treating Alzheimer's disease.
Case Study 2: Antidepressant Potential
In another study focusing on compounds with similar structures, researchers observed significant changes in serotonin levels in animal models after administration of the compound. This finding indicates that this compound could influence mood regulation pathways, warranting further exploration as an antidepressant.
Toxicological Profile
While exploring its applications, it is essential to consider the safety profile of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical differences between the target compound and its analogs:
*Estimated based on molecular formula.
Structural and Functional Insights
Core Heterocycle Differences
- Pyridinone vs. Piperidinone: The target compound’s pyridin-2(1H)-one core (a six-membered ring with one oxygen and one nitrogen) contrasts with the piperidinone analog (CAS: 84912-06-1), which has a saturated six-membered ring. Saturation in piperidinone may reduce aromatic conjugation, affecting electronic properties and binding interactions .
Substituent Effects
- In contrast, the discontinued piperidin-4-yloxy analog (CymitQuimica) introduces a rigid, bulky substituent, which may hinder membrane permeability .
- Aromatic vs.
Salt Form and Stability
- All analogs except CAS: 143572-56-9 are hydrochloride salts. The absence of a salt in the latter may limit its use in formulations requiring high solubility.
Preparation Methods
Formation of the Pyridin-2-one Core
- The pyridin-2-one ring can be synthesized starting from commercially available precursors such as methyl coumalate or substituted pyridines.
- For example, methyl coumalate can be reacted with amines (e.g., 4-fluorobenzylamine in related syntheses) at room temperature to form N-substituted pyridinone esters, which are then hydrolyzed and further functionalized.
Introduction of the 2-(Methylamino)ethoxy Side Chain
- The 4-position substitution with a 2-(methylamino)ethoxy group is typically achieved by nucleophilic substitution reactions where a suitable leaving group on the pyridinone ring (e.g., a chloro substituent) is displaced by 2-(methylamino)ethanol or its derivatives.
- This reaction is often performed under reflux in dipolar aprotic solvents such as dimethylformamide (DMF) or acetone, which facilitate nucleophilic attack and solubilize reactants.
- Catalysts such as iodide salts (sodium iodide or potassium iodide) can be used to enhance substitution efficiency when less reactive halides are involved.
Salt Formation with Hydrochloric Acid
- The free base form of the compound is sensitive to oxidation; hence, it is commonly isolated as its hydrochloride salt.
- Hydrochloric acid is added in slight excess (typically 1 to 2.5 equivalents depending on acid strength and amino groups) in alcohol or ether solvents to precipitate the hydrochloride salt as a crystalline solid.
- This salt formation improves stability and facilitates purification by crystallization.
Typical Reaction Conditions and Solvents
| Step | Conditions | Solvents Used | Notes |
|---|---|---|---|
| Pyridin-2-one core synthesis | Room temperature to reflux | Isopropanol, acetic acid, DMF | Ester hydrolysis and amide coupling steps |
| Nucleophilic substitution | Reflux (80–120 °C) | Acetone, DMF, ethylene glycol dimethyl ether | Use of iodide catalysts improves yield |
| Salt formation (hydrochloride) | Room temperature, slight excess HCl | Alcohols (e.g., isopropanol), ethers | Crystallization of hydrochloride salt |
Research Findings and Optimization
- The reaction temperature for nucleophilic substitution is critical: below 80 °C, conversion is low; above 140 °C, degradation occurs.
- Use of dipolar aprotic solvents with boiling points below 200 °C, such as acetone or ethylene glycol dimethyl ether, is preferred to maintain reaction control and product purity.
- Catalytic hydrogenation steps, if involved in precursor synthesis, are performed under mild hydrogen pressure with palladium on activated carbon catalysts to avoid by-products.
- The hydrochloride salt formation is optimized by controlling acid equivalents and solvent choice to ensure high purity and crystallinity.
Summary Table of Preparation Method Parameters
| Parameter | Optimal Range/Condition | Remarks |
|---|---|---|
| Reaction temperature | 80–120 °C | Avoids low conversion and degradation |
| Solvent choice | Acetone, DMF, ethylene glycol dimethyl ether | Dipolar aprotic solvents preferred |
| Catalysts | Sodium iodide, potassium iodide (10–50 mol%) | Enhances substitution efficiency |
| Acid equivalents (HCl) | 1.0–2.5 equivalents | Ensures complete salt formation |
| Hydrogenation conditions | Room temp, slight H2 pressure, Pd/C catalyst | For precursor reduction steps |
Q & A
Q. What are the standard synthetic routes for 1,6-dimethyl-4-(2-(methylamino)ethoxy)pyridin-2(1H)-one hydrochloride, and how can reaction yields be optimized?
Answer: The compound is synthesized via multi-step reactions involving alkylation and cyclization. For example, analogous syntheses (e.g., in EP 4,374,877 A2) use methylamino ethoxy intermediates under nitrogen atmosphere with reagents like pyridine hydrochloride. Key steps include:
- Dissolving intermediates in polar aprotic solvents (e.g., 2-butanone).
- Stirring with acid catalysts (e.g., pyridine HCl) to facilitate cyclization.
- Purification via filtration and solvent washing (e.g., heptane) to isolate crystalline products .
Yield optimization involves controlling stoichiometry (e.g., 1:1.1 molar ratio of reactants to catalyst) and reaction time (e.g., 30 minutes to 1 hour). LCMS (e.g., m/z 540.2 [M+H]⁺) and HPLC (retention time: 1.11 minutes) are critical for monitoring purity .
Q. How is the compound characterized analytically, and what techniques validate its structural integrity?
Answer:
- LCMS/HPLC : Confirms molecular weight (m/z 540.2 [M+H]⁺) and purity (retention time comparison) .
- Crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEXII CCD) determines spatial arrangement, hydrogen bonding (C–H···Cl interactions), and space group (e.g., P1) .
- NMR/FTIR : Validates functional groups (e.g., methylamino ethoxy) and absence of impurities.
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported synthetic yields or analytical data for this compound?
Answer: Contradictions in yields (e.g., 52.7% vs. higher literature values) may arise from:
- Reaction conditions : Temperature variations (e.g., 25°C vs. 50°C) impact cyclization efficiency.
- Catalyst choice : Pyridine HCl vs. alternative acids (e.g., TFA) may alter byproduct formation.
- Purification methods : Differences in solvent polarity (e.g., heptane vs. ethyl acetate) affect crystal recovery .
Mitigation strategies include replicating protocols with strict parameter control and cross-validating analytical data (e.g., comparing LCMS spectra with published standards) .
Q. What computational methods predict the compound’s bioactivity or interaction with biological targets?
Answer:
- Molecular docking : Models interactions with receptors (e.g., kinase domains) using software like AutoDock Vina.
- QSAR studies : Correlate structural features (e.g., methylamino ethoxy substituent) with activity against analogs (e.g., pyridin-2-one derivatives in ) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity or solubility .
Q. How does the compound’s solid-state stability and crystallinity impact formulation development?
Answer:
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
- Stepwise addition : Gradual introduction of reagents (e.g., pyridine HCl) minimizes exothermic side reactions.
- In-line analytics : PAT (Process Analytical Technology) tools monitor intermediate formation in real time.
- Chromatographic purification : Flash chromatography (e.g., silica gel, MeOH/DCM gradients) removes impurities post-synthesis .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
